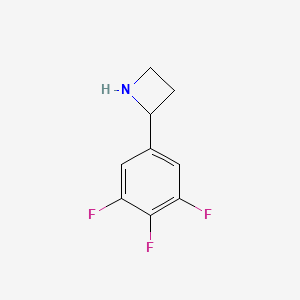

2-(3,4,5-Trifluorophenyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles as Advanced Synthetic Scaffolds

Four-membered nitrogen heterocycles, particularly azetidines, have emerged as crucial structural motifs in organic synthesis and drug discovery. uni.lu Unlike their more common five- and six-membered counterparts like pyrrolidine (B122466) and piperidine, azetidines offer a more rigid and spatially defined scaffold. This structural rigidity can be advantageous in the design of bioactive molecules by reducing the entropic penalty upon binding to a biological target. Consequently, the azetidine (B1206935) ring is found in several approved drugs, including the antihypertensive agent azelnidipine (B1666253) and the anticancer drug cobimetinib. uni.lu Their utility extends beyond pharmaceuticals, serving as versatile intermediates and chiral templates in complex molecule synthesis. uni.lu

Overview of Strain-Driven Reactivity in Azetidine Chemistry

The chemical behavior of azetidines is dominated by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. uni.lu This value is intermediate between the highly reactive, less stable three-membered aziridines and the relatively inert five-membered pyrrolidines. uni.lu This moderate strain allows for facile handling while enabling unique chemical transformations that are not readily accessible with other saturated heterocycles. uni.lu The relief of this ring strain is a powerful thermodynamic driving force for a variety of ring-opening reactions, allowing for the stereospecific introduction of functional groups and the construction of more complex acyclic and heterocyclic systems.

Importance of Fluorinated Azetidine Derivatives in Modern Chemical Research

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine substitution is a widely used strategy to enhance metabolic stability, improve bioavailability, and modulate pKa and lipophilicity. The strong carbon-fluorine bond can block sites of metabolic oxidation, and the high electronegativity of fluorine can influence intermolecular interactions and binding affinity to protein targets.

Specifically in azetidines, fluorine substitution can influence the ring's conformation and reactivity. The presence of fluorine atoms can affect the basicity of the nitrogen atom and the susceptibility of the ring to nucleophilic attack. While specific studies on 2-(3,4,5-Trifluorophenyl)azetidine are not publicly available, research on related fluorinated heterocycles demonstrates that such substitutions can lead to molecules with unique and desirable properties for drug development and materials science applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trifluorophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-6-3-5(8-1-2-13-8)4-7(11)9(6)12/h3-4,8,13H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIOVVXSOUWYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4,5 Trifluorophenyl Azetidine and Analogs

Direct Cyclization Strategies for Azetidine (B1206935) Ring Formation

The direct formation of the strained four-membered azetidine ring is a significant challenge in synthetic organic chemistry. Nevertheless, several effective strategies have been developed, which can be classified into intramolecular nucleophilic substitutions, transition metal-catalyzed C-H aminations, aminolysis of epoxy amines, and electroreductive cyclizations.

Intramolecular Nucleophilic Substitution Reactions

Intramolecular nucleophilic substitution is a foundational and widely employed method for the synthesis of azetidines. acs.org This strategy typically involves the cyclization of a γ-amino halide or a related compound with a suitable leaving group, where the nitrogen atom acts as the nucleophile to displace the leaving group and form the azetidine ring. acs.org A common challenge in this approach is the competition with elimination reactions, which can be influenced by the substitution pattern of the starting material and the reaction conditions. acs.org

A notable application of this method is the two-step, scalable, and diastereoselective synthesis of 2-arylazetidines. acs.org This process begins with the reaction of N-substituted benzylamines with epichlorohydrin (B41342) or 2-substituted-(oxiran-2-yl)methyl 4-toluenesulfonates to generate key epoxide intermediates. acs.org Subsequent treatment with a strong base, such as a lithium diisopropylamide and potassium tert-butoxide superbase, facilitates a regioselective and diastereoselective intramolecular ring closure to form the azetidine ring. acs.org

Another variation involves the reaction of β-chloroimines with organometallic reagents like alkyllithiums or phenyllithiums. thieme-connect.com The organometallic reagent adds across the imine bond, and the resulting intermediate undergoes an intramolecular nucleophilic substitution to yield 2-substituted azetidines. thieme-connect.com Furthermore, iodocyclization of homoallylic amines has been explored for the synthesis of functionalized 2-(iodomethyl)azetidine derivatives. rsc.org This involves the treatment of an N-Boc protected homoallylic amine with a hydrozirconation reagent followed by iodine to generate an iodocarbamate intermediate, which then undergoes a base-promoted intramolecular nucleophilic ring closure. rsc.org

| Starting Material | Reagents | Key Features | Product | Reference(s) |

| N-Substituted Benzylamines and Epichlorohydrin/Tosylates | 1. Epoxide formation, 2. LiDA-KOR superbase | Scalable, regio- and diastereoselective | 2-Arylazetidines | acs.org |

| β-Chloroimines | Alkyllithium or Phenyllithium | Addition followed by intramolecular substitution | 2-Alkyl- and 2-Arylazetidines | thieme-connect.com |

| N-Boc Homoallylic Amines | 1. Schwartz reagent, 2. Iodine, 3. Base | Diastereoselective synthesis of cis-2,3-disubstituted azetidines | Enantiopure 2,3-disubstituted azetidines | rsc.org |

| 2-Substituted-1,3-propanediols | In situ generated bis-triflates, Primary amines | One-pot synthesis | 1,3-Disubstituted azetidines | organic-chemistry.org |

Transition Metal-Catalyzed Intramolecular C–H Amination

Transition metal-catalyzed intramolecular C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles, including azetidines. sioc-journal.cnrecercat.cat These methods often utilize a directing group to facilitate the selective activation of otherwise unreactive C(sp³)–H bonds. sioc-journal.cn

Palladium catalysis has been particularly effective in this area. Efficient methods for the synthesis of azetidines have been developed via palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates. acs.org These reactions are characterized by low catalyst loading, the use of inexpensive reagents, and predictable selectivity. acs.org A combination of a benziodoxole tosylate as an oxidant and silver acetate (B1210297) as an additive promotes a key reductive elimination step from an alkyl-Pd(IV) intermediate to form the azetidine ring. rsc.org

Copper and nickel catalysts have also been employed in directed C(sp³)–H amination reactions, offering unique selectivity profiles. sioc-journal.cn The use of a chelating directing group is often crucial as it compensates for the entropic cost of the catalyst-substrate interaction, enabling the activation of unactivated C(sp³)–H bonds and facilitating the formation of the strained azetidine ring through the intermediacy of bicyclic metallacycles. sioc-journal.cn

| Catalyst System | Directing Group | Key Features | Product | Reference(s) |

| Palladium(II) | Picolinamide (PA) | Low catalyst loading, predictable selectivity | Azetidines | acs.orgrsc.org |

| Copper/Nickel Salts | Various chelating groups | Unique selectivities compared to palladium | Azetidines, β-lactams, pyrrolidines | sioc-journal.cn |

| Palladium(II) | Amide | C(sp3)-H amidation | Azetidines | sioc-journal.cn |

Lewis Acid-Catalyzed Intramolecular Aminolysis of Epoxy Amines

The intramolecular aminolysis of epoxy amines provides a direct route to hydroxyl-functionalized azetidines. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgnih.govdntb.gov.ua This reaction proceeds in high yields to afford azetidin-3-ols and tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govnih.gov

The regioselectivity of the ring-opening is a critical aspect of this methodology. The La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of the corresponding azetidine. frontiersin.org This approach has also been successfully applied to styrene (B11656) oxide-type 3,4-epoxy amines, where the C4 position is benzylic. frontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for the observed regioselectivity. frontiersin.org This methodology has been shown to be applicable for the synthesis of various substituted azetidines. nih.govresearchgate.net

| Substrate | Catalyst | Key Features | Product | Reference(s) |

| cis-3,4-Epoxy amines | La(OTf)₃ | High yields, tolerates various functional groups, C3-regioselective | Azetidin-3-ols | nih.govfrontiersin.orgnih.govdntb.gov.ua |

| Styrene oxide-type 3,4-epoxy amine | La(OTf)₃ | C3-selective aminolysis at a benzylic C4 position | Substituted Azetidin-3-ols | frontiersin.org |

| 3,4-Epoxy sulfonamide | - | Intramolecular aminolysis | Azetidine derivatives | nih.govresearchgate.net |

Electroreductive Cyclization Approaches

Electroreductive intramolecular coupling represents a unique approach for the synthesis of azetidine derivatives, particularly azetidin-3-ones. acs.orgnih.govfigshare.compageplace.denih.gov This method involves the electroreduction of chiral aromatic α-imino esters, which are typically prepared from (S)-α-amino acids. nih.govfigshare.com The reaction is carried out in the presence of chlorotrimethylsilane (B32843) and triethylamine, affording mixed ketals of cis-2,4-disubstituted azetidine-3-ones with high stereospecificity. nih.govfigshare.com

The choice of electrolyte and cathode material can influence the outcome of the cyclization. For instance, using tetrabutylammonium (B224687) perchlorate (B79767) (Bu₄NClO₄) as the supporting electrolyte and a platinum cathode has been shown to provide optimal results. figshare.com The absolute stereochemistry of the resulting single stereoisomers has been confirmed by X-ray crystallography. nih.gov Theoretical calculations of the transition states support the stereospecific formation of the observed products. nih.govnih.gov This method has been applied to imino esters derived from various amino acids, including valine, leucine, phenylalanine, glutamic acid, and aspartic acid. nih.govnih.gov

| Starting Material (derived from) | Reagents/Conditions | Key Features | Product | Reference(s) |

| (S)-Valine, (S)-Leucine, (S)-Phenylalanine | Electroreduction, TMSCl, Et₃N, Bu₄NClO₄, Pt cathode | Highly stereospecific (>99% de, 85-99% ee) | Mixed ketals of cis-2,4-disubstituted azetidine-3-ones | nih.govfigshare.com |

| (S)-Glutamic acid | Electroreduction, TMSCl, Et₃N | Stereospecific formation of the four-membered ring over a six-membered ring | Mixed ketal of cis-2,4-disubstituted azetidine-3-one | nih.gov |

| (S)-Aspartic acid | Electroreduction, TMSCl, Et₃N | Formation of both azetidine-3-one and pyrrolidin-3-one derivatives | Mixed ketal of cis-2,4-disubstituted azetidine-3-one and a diastereomeric mixture of 2,5-disubstituted pyrollidine-3-one | nih.gov |

Ring Expansion Approaches to Azetidines

An alternative to direct cyclization is the expansion of a pre-existing ring system. The ring expansion of three-membered aziridines to four-membered azetidines is a particularly attractive strategy due to the inherent ring strain of aziridines, which can drive the transformation. arkat-usa.org

Aziridine (B145994) Ring Expansion Methodologies

Various methodologies have been developed to effect the one-carbon ring expansion of aziridines to azetidines. A prominent example is the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation with alumina (B75360) as a solid support, to produce 1-arenesulfonylazetidines in a one-pot reaction. organic-chemistry.org

More recently, biocatalytic and transition-metal-catalyzed approaches have gained attention. Engineered cytochrome P450 enzymes have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective nih.govnih.gov-Stevens rearrangement. nih.gov These "carbene transferase" enzymes can override the competing cheletropic extrusion of olefins from the reactive aziridinium (B1262131) ylide intermediate. nih.gov

Transition metal catalysis offers another avenue for aziridine ring expansion. The reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This reaction is proposed to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov Similarly, rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones has been developed for the synthesis of 2-vinyl azetidines. thieme-connect.com Ring expansion reactions have also been reported for the synthesis of 2-(trifluoromethyl)azetidines from (trifluoromethyl)aziridine carboxylic acid derivatives. nih.gov

| Starting Material | Reagents/Catalyst | Key Transformation | Product | Reference(s) |

| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide, Microwave | Nucleophilic attack and ring expansion | 1-Arenesulfonylazetidines | organic-chemistry.org |

| Aziridines | Engineered Cytochrome P450 | Biocatalytic nih.govnih.gov-Stevens rearrangement | Enantiopure Azetidines | nih.gov |

| Methylene Aziridines | Rhodium-bound carbenes | [3+1] Ring expansion | Methylene Azetidines | nih.gov |

| Aziridines | Vinyl-N-triftosylhydrazones, Rhodium catalyst | One-carbon ring expansion | 2-Vinyl Azetidines | thieme-connect.com |

| (Trifluoromethyl)aziridine carboxylic acid derivatives | - | Ring expansion | 2-(Trifluoromethyl)azetidines | nih.gov |

Ring Expansion from Other Heterocycles (e.g., Pyrrolidinones)

While ring expansion of aziridines is a common strategy, the transformation of other heterocycles can also lead to azetidines. For instance, rhodium-catalyzed ring expansion of azetidines themselves has been utilized to synthesize pyrrolidines. nih.govacs.org This suggests the possibility of reverse transformations, although direct examples of pyrrolidinone to azetidine ring contractions are less common in the reviewed literature.

Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a highly atom-economical and direct method for the construction of the azetidine ring. nih.govrsc.orgrsc.org

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a powerful tool for synthesizing functionalized azetidines. rsc.orgrsc.orgresearchgate.netrsc.org This reaction can be initiated photochemically, often requiring UV light, and has been successfully applied to various imine and alkene substrates. mdpi.comresearchgate.net For example, the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for the preparation of β-lactams (2-azetidinones), which can be precursors to azetidines. mdpi.com

Recent advancements have focused on developing more versatile and milder conditions for these cycloadditions.

The use of visible light in photocatalysis has revolutionized the aza Paternò-Büchi reaction, offering a milder and more selective alternative to UV irradiation. nih.govresearchgate.netchemrxiv.orgnih.gov These reactions often employ a photocatalyst that, upon excitation with visible light, transfers energy to one of the reactants, initiating the cycloaddition. nih.govchemrxiv.org

An intramolecular visible-light-enabled [2+2] cycloaddition of unactivated alkenes with cyclic oximes has been developed to access complex tricyclic azetidines. nih.gov This method overcomes the challenge of using previously unreactive unactivated alkenes. nih.gov The proposed mechanism involves the triplet-state photoexcited iridium catalyst sensitizing the isooxazoline, which then undergoes C-C bond formation with the alkene to form a 1,4-biradical, ultimately leading to the azetidine product. nih.gov

Furthermore, intermolecular visible-light-mediated aza Paternò-Büchi reactions of acyclic oximes and alkenes have been successfully developed. researchgate.netchemrxiv.orgnih.gov A key factor for the success of this transformation is the matching of the frontier molecular orbital energies of the alkene and the acyclic oxime. researchgate.netnih.gov This strategy has enabled the synthesis of monocyclic azetidines, which were previously difficult to access. researchgate.netchemrxiv.org The reaction tolerates a range of functional groups on both the oxime and alkene partners. researchgate.net For example, oxime amides, including a Weinreb amide, have been successfully employed, affording the corresponding azetidines in up to 46% yield. researchgate.net

| Imine Component | Alkene Component | Conditions | Product | Yield (%) | Reference |

| Cyclic oxime (intramolecular) | Unactivated alkene | Visible light, Ir photocatalyst | Tricyclic azetidine | up to 84 | nih.gov |

| Acyclic oxime | Alkene | Visible light, photocatalyst | Monocyclic azetidine | up to 70 | researchgate.net |

| Acyclic oxime amide | Alkene | Visible light, photocatalyst | Azetidine | up to 46 | researchgate.net |

| Dihydroquinoxalinone | Alkene | Visible light, photoredox catalyst, aerobic | Dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-one | High | acs.org |

[2+2] Cycloaddition Pathways

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)

In recent years, the use of strained ring systems as synthetic precursors has gained significant traction. Azabicyclo[1.1.0]butanes (ABBs), with their high ring strain energy of over 60 kcal/mol, have emerged as versatile intermediates for the synthesis of functionalized azetidines. researchgate.net The inherent reactivity of the central C-N bond in ABBs allows for a variety of strain-release functionalization reactions, providing access to a diverse range of substituted azetidines that are often difficult to prepare using traditional methods.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have been successfully applied to the functionalization of ABBs. A notable example is the Suzuki Csp²–Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with a wide range of commercially available boronic acids. organic-chemistry.orgacs.org This method allows for the synthesis of azetidines bearing all-carbon quaternary centers, a valuable structural motif in medicinal chemistry. organic-chemistry.orgacs.org

The reaction proceeds through a well-orchestrated polar-radical relay mechanism. organic-chemistry.orgacs.org Mechanistic studies suggest that a catalytic amount of bromide facilitates the ring opening of the ABB, generating a redox-active azetidine intermediate. organic-chemistry.orgacs.org This intermediate then participates in the nickel-catalyzed cross-coupling reaction. organic-chemistry.orgacs.org Intriguingly, a single nickel source, such as NiBr₂, can serve as both the nickel catalyst and the source of the bromide. acs.org This methodology has demonstrated broad substrate scope, excellent functional group tolerance, and scalability, and has been successfully applied to the modification of natural products and bioactive molecules. organic-chemistry.orgacs.org

| Reactants | Catalyst/Reagents | Product | Scope | Ref |

| Benzoylated 1-azabicyclo[1.1.0]butane, Aryl boronic acids | Nickel catalyst (e.g., NiBr₂) | Azetidines with all-carbon quaternary centers | >50 examples, good functional group tolerance, gram-scale utility | organic-chemistry.orgacs.org |

Dual Copper/Photoredox Catalysis for Functionalization

A mild and efficient dual copper/photoredox-catalyzed multicomponent allylation of azabicyclo[1.1.0]butanes has been developed for the synthesis of C3-quaternary center-containing azetidines. dlut.edu.cnrsc.org This radical-relay strategy enables the one-pot coupling of various ABBs with readily available 1,3-butadiene, trimethylsilyl (B98337) cyanide (TMSCN), and di-tert-butyl dicarbonate (B1257347) (Boc₂O). dlut.edu.cn

The reaction is initiated by the photocatalyst, which, upon irradiation with visible light, facilitates the generation of radical intermediates. dlut.edu.cn These radicals then engage in a cascade of reactions involving the ABB, 1,3-butadiene, and TMSCN, ultimately leading to the formation of the desired functionalized azetidine. dlut.edu.cn The reaction exhibits a broad substrate scope, with both (hetero)aryl- and alkyl-substituted ABBs performing well. thieme-connect.de The utility of this method has been further demonstrated through the late-stage derivatization of complex drug-like molecules. rsc.orgthieme-connect.de

| Reactants | Catalyst/Reagents | Product | Yield | Ref |

| Benzoyl ABB, 1,3-butadiene, TMSCN | Cu(CH₃CN)₄PF₆ (10 mol%), 4CzIPN (2 mol%), Boc₂O (2.5 equiv.), LiBr (2 equiv.), 450 nm LEDs, MeCN | C3-quaternary center-containing azetidine | up to 91% | dlut.edu.cnrsc.org |

Direct Alkylation with Organometallic Reagents

A general method for the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with various organometallic reagents in the presence of a copper catalyst has been reported. researchgate.netacs.orgnih.gov This approach allows for the rapid preparation of bis-functionalized azetidines bearing a range of substituents, including alkyl, allyl, vinyl, and benzyl (B1604629) groups. acs.orgnih.gov

The reaction is catalyzed by Cu(OTf)₂, which facilitates the nucleophilic addition of the organometallic reagent to the ABB. researchgate.netacs.orgnih.gov This method has proven to be quite general and has been extended to the alkylation of aziridines and the synthesis of spirocycles. acs.orgnih.gov The ability to rapidly construct diverse and drug-like azetidine-containing compounds highlights the synthetic utility of this direct alkylation strategy. researchgate.netacs.orgnih.gov

| Reactant | Reagents | Product | Substituents | Ref |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometallic reagents, Cu(OTf)₂ | Bis-functionalized azetidines | Alkyl, allyl, vinyl, benzyl | researchgate.netacs.orgnih.gov |

Synthesis via Azetidine Sulfonyl Fluorides (ASFs) Defluorosulfonylation

A novel approach to the synthesis of functionalized azetidines involves the use of azetidine sulfonyl fluorides (ASFs). nih.govacs.orgresearchgate.net These compounds serve as precursors to azetidinyl carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govacs.org The ASFs are activated under mild thermal conditions (60 °C), generating reactive intermediates that can be coupled with a broad range of nucleophiles. nih.govacs.orgresearchgate.net

This methodology provides access to a variety of azetidine derivatives, including those with heterocyclic, sulfoximine, and phosphonate (B1237965) moieties. nih.govacs.org The development of ASFs offers an attractive alternative to the use of azabicyclo[1.1.0]butane (ABB) reagents for the synthesis of diverse azetidine scaffolds. acs.org The synthetic utility of this approach has been demonstrated by the synthesis of several drug analogs, showcasing its potential for facile incorporation into medicinal chemistry programs. nih.govacs.org

| Precursor | Activation | Intermediate | Nucleophiles | Products | Ref |

| Azetidine Sulfonyl Fluorides (ASFs) | Mild thermal conditions (60 °C) | Azetidinyl carbocation | Various nucleophiles | Azetidine heterocyclic, -sulfoximine, and -phosphonate derivatives | nih.govacs.orgresearchgate.net |

Other Emerging Synthetic Pathways for Azetidines

Recent advancements in synthetic organic chemistry have introduced novel methodologies for the construction of the azetidine ring, offering improvements in efficiency, substrate scope, and reaction conditions. Among these, palladium-catalyzed cross-couplings and microwave-assisted reactions have garnered significant attention.

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. acs.org In the context of azetidine synthesis, these methods have been adapted to introduce aryl substituents onto the azetidine core. A notable strategy involves the palladium-catalyzed coupling of 3-iodoazetidines with arylboronic acids, which has been shown to favor the formation of 2-aryl azetidines. nih.gov This reaction proceeds through a proposed mechanism involving either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate, followed by hydropalladation. nih.gov The choice of ligand is crucial, with [1,1'-biphenyl]-2-yldicyclohexylphosphane enabling the desired reactivity. nih.gov

Another prominent palladium-catalyzed method is the Hiyama cross-coupling, which pairs 3-iodoazetidine (B8093280) with various arylsilanes. acs.orgnih.gov This protocol provides a convenient route to 3-arylazetidines under mild conditions and has been demonstrated to have a broad substrate scope, furnishing the desired products in moderate to good yields (30-88%). acs.orgnih.gov While this specific method yields 3-aryl derivatives, the underlying principle of using palladium catalysis to functionalize the azetidine ring is a key emerging strategy. acs.orgresearchgate.net For the synthesis of the target compound, 2-(3,4,5-Trifluorophenyl)azetidine, a migration/coupling reaction could be envisioned starting from a protected 3-iodoazetidine and (3,4,5-trifluorophenyl)boronic acid.

Table 1: Palladium-Catalyzed Synthesis of Aryl Azetidines

| Coupling Type | Azetidine Precursor | Aryl Source | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|---|

| Migration/Coupling | 3-Iodoazetidines | Aryl Boronic Acids | Pd(OAc)₂ / [1,1'-biphenyl]-2-yldicyclohexylphosphane | 2-Aryl Azetidines | nih.gov |

| Hiyama Coupling | 3-Iodoazetidine | Arylsilanes | Pd(OAc)₂ / PPh₃ | 3-Aryl Azetidines | acs.orgnih.gov |

Microwave-Assisted Cyclocondensation Reactions

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. This technology has been successfully applied to the synthesis of azetidines via cyclocondensation reactions. nih.gov A general and efficient one-pot approach involves the reaction of alkyl dihalides or ditosylates with primary amines in an alkaline aqueous medium under microwave irradiation. nih.govorganic-chemistry.org This greener synthetic methodology provides a straightforward route to a variety of substituted azetidines. nih.gov

Another microwave-assisted method utilizes the cyclization of 3-(ammonio)propyl sulfates, which are derived from the reaction of primary amines with the cyclic sulfate (B86663) of 1,3-propanediol. researchgate.net The subsequent cyclization in water under microwave heating is rapid, often completing in as little as 15 minutes, to produce highly pure azetidines in good to excellent yields. researchgate.net Compared to conventional heating methods, microwave-assisted reactions are remarkably successful, offering significantly reduced reaction times and higher yields. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidinones *

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 10-12 hours | 60-75% |

| Microwave Irradiation | 3-5 minutes | 78-92% |

*Data based on the synthesis of related 2-azetidinone structures, illustrating the typical advantages of microwave heating. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of chiral azetidines is of paramount importance for applications in medicinal chemistry. Several strategies have been developed to control the stereochemistry of the 2-substituted azetidine core.

Enantioselective Catalytic Transformations

Asymmetric catalysis provides an elegant means to generate enantioenriched products from prochiral substrates. Organocatalysis, in particular, has made significant strides. For instance, proline, a simple amino acid, can act as a chiral catalyst in reactions like the aldol (B89426) reaction by forming a chiral enamine intermediate. youtube.com This principle can be extended to the synthesis of chiral heterocycles.

Phase-transfer catalysis is another powerful technique. The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved with high enantiomeric excess using a novel cinchona alkaloid-derived phase-transfer catalyst. nih.gov This method relies on the chiral cation catalyst to direct the cyclization of the substrate. nih.gov Furthermore, enantioselective fluorination of isoxazolinones, which are precursors to γ-aminoalcohols and subsequently azetidines, has been developed using a palladacycle catalyst. documentsdelivered.comacs.org These catalytic methods, including those using ammonium (B1175870) salts to achieve kinetic resolution, represent a frontier in accessing enantioenriched azetidine derivatives. jku.atnih.gov

Chirality Transfer from Precursors

Chirality transfer involves the use of an enantiomerically pure starting material or auxiliary to control the stereochemistry of the final product. This is a robust and widely used strategy in asymmetric synthesis. longdom.org One effective approach employs chiral tert-butanesulfinamides, such as Ellman's auxiliary. acs.org Condensation of a chiral sulfinamide with an aldehyde generates a sulfinimine, to which a nucleophile can add diastereoselectively. Subsequent cyclization and removal of the auxiliary yield a highly enantioenriched C2-substituted azetidine. acs.org This method is characterized by its operational simplicity and broad scope. acs.org

Another strategy involves the use of aziridinium ylides derived from chiral precursors. longdom.org In certain rhodium-catalyzed ring-expansion reactions, complete transfer of chirality from a non-racemic aziridine precursor to the azetidine product has been observed. chemrxiv.org This indicates a concerted mechanism that effectively preserves the stereochemical information of the starting material. chemrxiv.org Similarly, starting with a chiral amine like 1-phenylethylamine (B125046) can provide chiral azetidine building blocks through chirality transfer. rsc.org

Synthesis of Enantioenriched Azetidines from β-Amino Alcohols

One of the most common and reliable methods for synthesizing enantioenriched azetidines is through the cyclization of chiral β-amino alcohols. researchgate.net These precursors are often readily available from the chiral pool, such as from amino acids. arkat-usa.org The general synthetic sequence involves two key steps: first, the activation of the hydroxyl group of the β-amino alcohol by converting it into a good leaving group (e.g., a chloride or mesylate). researchgate.netarkat-usa.org

The second step is an intramolecular nucleophilic substitution (a 4-exo-tet ring closure) where the nitrogen atom displaces the leaving group. researchgate.net This reaction is typically induced by a base and proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon bearing the leaving group. This process allows for the predictable synthesis of enantio- and diastereomerically pure azetidines. arkat-usa.org This methodology has been successfully applied to produce enantiopure 2-cyano azetidines and has proven to be a general route for variously substituted N-aryl-2-cyanoazetidines. researchgate.net Significantly, this approach has also provided the first access to enantioenriched fluorinated azetidines, starting from precursors derived from γ-aminoalcohols. documentsdelivered.comacs.org

Table 3: General Synthesis of Enantioenriched Azetidines from β-Amino Alcohols

| Step | Description | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | N-Protection/Substitution | Alkylating/Arylating agents | N-substituted β-amino alcohol | arkat-usa.org |

| 2 | Hydroxyl Activation | Thionyl chloride (SOCl₂) or Mesyl chloride (MsCl) | β-amino chloride/mesylate | researchgate.netarkat-usa.org |

Reactivity and Advanced Transformations of 2 3,4,5 Trifluorophenyl Azetidine Scaffolds

Ring-Opening Reactions of Azetidines

The release of ring strain is a primary driving force for the reactivity of azetidines, with ring-opening reactions being a prominent class of transformations. rsc.orgrsc.org These reactions can be initiated by various reagents and proceed through different mechanisms, offering a versatile platform for the synthesis of functionalized acyclic amines. nih.gov

Nucleophilic Ring Opening Mechanisms

The nucleophilic ring-opening of azetidines is a well-established method for the synthesis of γ-substituted amines. The regioselectivity of this process is influenced by both electronic and steric factors. In the case of 2-aryl-substituted azetidines like 2-(3,4,5-trifluorophenyl)azetidine, the aryl group can stabilize a partial positive charge at the C-2 position, making it susceptible to nucleophilic attack. magtech.com.cn

The reaction often requires activation of the azetidine (B1206935) nitrogen, typically through protonation or Lewis acid coordination, to enhance the electrophilicity of the ring carbons. iitk.ac.innih.gov This activation facilitates the subsequent attack by a nucleophile. The mechanism generally proceeds via an SN2 pathway, leading to inversion of stereochemistry at the attacked carbon center. iitk.ac.in This is supported by studies on chiral 2-aryl-N-tosylazetidines, where the ring-opening with alcohols in the presence of a Lewis acid affords nonracemic amino ethers. iitk.ac.in

The trifluorophenyl substituent in this compound is expected to have a significant electronic influence. The fluorine atoms are strongly electron-withdrawing, which can affect the reactivity and regioselectivity of the ring-opening. researchgate.net This electron-withdrawing nature can influence the pKa of the azetidine nitrogen, impacting the ease of protonation and subsequent ring-opening under acidic conditions. nih.gov

| Azetidine Derivative | Nucleophile | Activating Agent | Product | Reference |

| 2-Aryl-N-tosylazetidine | Alcohols | Lewis Acid | γ-Amino ethers | iitk.ac.in |

| N-Substituted azetidines | Pendant amide group | Acid | Lactone/Lactam | nih.gov |

| Azetidinium ions | Azide, Benzylamine, Acetate (B1210297), Alkoxides | N/A (pre-activated) | Functionalized linear amines | nih.govresearchgate.net |

Asymmetric Ring Opening Strategies

The development of asymmetric ring-opening reactions of azetidines allows for the synthesis of enantiomerically enriched γ-amino compounds, which are valuable building blocks in medicinal chemistry. Chiral catalysts play a crucial role in controlling the stereochemical outcome of these transformations.

While specific examples for this compound are not extensively documented in the provided results, general strategies for the asymmetric ring-opening of azetidines can be inferred. Chiral Lewis acids or Brønsted acids can be employed to activate the azetidine ring and create a chiral environment, directing the nucleophilic attack to one face of the molecule. nih.govchemrxiv.org For instance, chiral zirconium catalysts have been shown to be effective in the asymmetric ring-opening of meso-aziridines, a strategy that could potentially be adapted to azetidines. nih.gov

Furthermore, the use of chiral hydrogen-bond donor catalysts, such as squaramides, has been reported for the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. chemrxiv.org This approach relies on charge recognition and provides a framework for designing catalysts for a variety of polar reactions. The substrate itself can also induce asymmetry. For example, the ring-opening of chiral 2-phenyl-N-tosylazetidine with alcohols proceeds via an SN2 pathway to give nonracemic products. iitk.ac.in

Functionalization and Derivatization at the Azetidine Core

Beyond ring-opening, the azetidine scaffold can be functionalized at various positions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azetidine ring is a common site for functionalization. N-alkylation and N-acylation reactions are fundamental transformations that allow for the introduction of a wide range of substituents. These reactions typically proceed under standard conditions, involving the reaction of the azetidine with an appropriate alkyl halide or acylating agent, often in the presence of a base.

For instance, N-alkylation can be achieved using alkyl halides, and N-acylation can be performed with acyl chlorides or anhydrides. These modifications can significantly alter the chemical and biological properties of the azetidine derivative. The synthesis of various N-substituted azetidines has been reported through methods like the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Functionalization at C-2 and C-3 Positions

Functionalization at the carbon atoms of the azetidine ring, particularly at the C-2 and C-3 positions, provides access to a diverse array of substituted azetidines. The presence of the 3,4,5-trifluorophenyl group at the C-2 position already introduces significant functionality. Further modifications at this position often involve reactions of a pre-existing functional group.

Functionalization at the C-3 position is also a valuable strategy. For example, palladium-catalyzed C(3)–H arylation of azetidine-2-carboxylic acid derivatives has been developed, providing a route to 2,3-disubstituted azetidines. thieme-connect.com This type of C-H functionalization offers a direct and efficient way to introduce complexity. Additionally, the synthesis of 3-chloroazetidines bearing a trifluoromethyl group at C-2 has been achieved through the ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate. nih.govresearchgate.net

Cross-Coupling and Radical Processes

Modern synthetic methods, such as cross-coupling and radical reactions, have been increasingly applied to the functionalization of azetidine scaffolds. These methods offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions involving α-metallated azetidine nucleophiles have been reported, enabling the stereospecific synthesis of enantioenriched α-aryl azetidines. nih.gov This approach has been shown to tolerate a variety of functional groups. nih.gov Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has also been developed, providing another avenue for C-C bond formation at the C-3 position. rsc.org

Radical processes offer an alternative for functionalization. Visible light photoredox catalysis has been employed for the decarboxylative alkylation of 3-aryl-azetidines, generating tertiary benzylic azetidine radicals that can undergo further reactions. chemrxiv.org This method allows for the preparation of 3-aryl-3-alkyl substituted derivatives under mild conditions. chemrxiv.org Furthermore, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been used to construct azetidine rings, showcasing the utility of radical cyclization in synthesizing these strained heterocycles. nih.gov

Ring Expansion Reactions to Form Other Heterocyclic Systems

The four-membered azetidine ring is subject to ring expansion reactions, driven by the release of ring strain, to form larger, more stable heterocyclic systems such as pyrrolidines and piperidines. These transformations typically proceed through the formation of a bicyclic aziridinium (B1262131) or azetidinium ion intermediate, which is then opened by a nucleophile. acs.orgmagtech.com.cn While specific studies on this compound are not extensively documented, the reactivity of analogous 2-arylazetidines provides a strong basis for predicting its behavior. acs.orgiitk.ac.in

One common strategy for ring expansion involves the conversion of a substituent at the 2-position into a suitable leaving group. For example, 2-(α-hydroxyalkyl)azetidines can be treated with reagents like thionyl chloride or methanesulfonyl chloride to form 2-(α-chloro- or α-methanesulfonyloxyalkyl)azetidines. These intermediates can then undergo stereospecific rearrangement to yield 3-substituted pyrrolidines. The reaction proceeds via an intermediate bicyclic aziridinium ion, which is regioselectively opened by the nucleophile at the bridgehead carbon. acs.org

Another approach involves the treatment of N-benzyl or N-benzhydrylazetidinium salts with a strong base, such as potassium tert-butoxide, to induce a Stevens rearrangement, yielding 2-phenyl- or 2,2-diaryl-pyrrolidines. Current time information in Bangalore, IN. Additionally, the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates has been shown to produce 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. acs.orgrsc.org This reaction is proposed to proceed through an acid-promoted activation of the azetidine nitrogen, leading to ring opening and the formation of a carbocation that is subsequently trapped by the carbamate (B1207046) oxygen. acs.orgrsc.org

The table below summarizes various ring expansion reactions reported for 2-arylazetidine derivatives, which are expected to be applicable to this compound.

| Starting Material | Reagents and Conditions | Product Heterocycle |

| 2-(α-Hydroxyalkyl)azetidines | Thionyl chloride or Methanesulfonyl chloride, Et3N | 3-Substituted Pyrrolidines |

| N-Benzyl or N-Benzhydrylazetidinium salts | Potassium tert-butoxide, THF | 2-Aryl-pyrrolidines |

| 2-Ester-2-arylazetidine carbamates (Boc or Cbz protected) | Brønsted acids | 6,6-Disubstituted 1,3-Oxazinan-2-ones |

| 2-Aryl-N-tosylazetidines | ZnX2 (X = I, OTf), Nitriles | Substituted Tetrahydropyrimidines |

Transformations of the Trifluorophenyl Moiety

The electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly influences its reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This provides a powerful tool for the selective functionalization and modification of the trifluorophenyl group.

The fluorine atoms of the 3,4,5-trifluorophenyl group can be selectively replaced by a variety of nucleophiles. The regioselectivity of this substitution is governed by the electronic effects of the substituents on the aromatic ring. researchgate.net In the case of this compound, the azetidine ring acts as a substituent on the phenyl ring. The most likely position for nucleophilic attack is the carbon atom para to the azetidine ring (C4), as the negative charge in the Meisenheimer intermediate can be effectively stabilized. pressbooks.pub

A range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace a fluorine atom. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2-(3,5-difluoro-4-methoxyphenyl)azetidine. The reactivity of polyfluorinated aromatic compounds in SNAr reactions is well-established, and these principles can be applied to the targeted functionalization of the trifluorophenyl moiety in this compound. acs.orgmdpi.com

The following table illustrates potential selective functionalization reactions of the fluorine atoms based on known SNAr chemistry of polyfluorinated benzenes.

| Nucleophile (Nu-) | Expected Product |

| RO- (Alkoxide) | 2-(4-Alkoxy-3,5-difluorophenyl)azetidine |

| RS- (Thiolate) | 2-(3,5-Difluoro-4-(alkylthio)phenyl)azetidine |

| R2N- (Amine) | N,N-Dialkyl-4-(azetidin-2-yl)-2,6-difluoroaniline |

| CN- (Cyanide) | 4-(Azetidin-2-yl)-2,6-difluorobenzonitrile |

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion. pressbooks.pub The presence of multiple fluorine atoms provides several potential sites for substitution, although the position para to the existing substituent (the azetidine ring) is generally the most favored for substitution. pressbooks.pubmasterorganicchemistry.com

Research on the SNAr of 1,2,3-trifluorobenzene (B74907) and other polyfluorinated aromatics has demonstrated that various nucleophiles can effectively displace fluorine atoms. These include oxygen, nitrogen, and sulfur-based nucleophiles, as well as carbon nucleophiles under certain conditions. acs.orgmdpi.com By carefully selecting the nucleophile and reaction conditions, it is possible to achieve mono-, di-, or even tri-substitution on the phenyl ring, leading to a diverse range of derivatives of this compound.

The table below provides examples of nucleophiles that can be used to modify the trifluorophenyl ring via SNAr, leading to new derivatives.

| Nucleophile Reagent | Type of Functional Group Introduced | Potential Product Derivative |

| Sodium Hydroxide | Hydroxyl | 4-(Azetidin-2-yl)-2,6-difluorophenol |

| Ammonia | Amino | 4-(Azetidin-2-yl)-2,6-difluoroaniline |

| Sodium Azide | Azido | 2-(4-Azido-3,5-difluorophenyl)azetidine |

| Grignard Reagents | Alkyl/Aryl | 2-(4-Alkyl/Aryl-3,5-difluorophenyl)azetidine |

Mechanistic Investigations and Computational Studies on 2 3,4,5 Trifluorophenyl Azetidine

Elucidation of Reaction Mechanisms

The reactivity of the azetidine (B1206935) ring is largely governed by its inherent strain (approximately 25-26 kcal/mol). This strain can be harnessed in a variety of chemical transformations, providing a powerful driving force for reactions that lead to more complex molecular architectures.

The synthesis and functionalization of azetidines often proceed through catalytic reactions involving highly reactive intermediates. A prominent strategy for synthesizing substituted azetidines is the strain-release ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs). nih.gov These reactions can be initiated by electrophilic activation of the nitrogen atom, leading to a strained 1-azoniabicyclo[1.1.0]butane intermediate, which is then attacked by a nucleophile. nih.gov

Alternatively, radical-based approaches have been developed. For instance, visible-light photocatalysis can be used to generate radical intermediates that react with ABBs. In one such process, a photosensitizer activates a sulfonyl imine precursor, generating sulfonyl and iminyl radicals. The sulfonyl radical adds to the ABB, initiating a strain-release process to form a stable C3-centered radical intermediate, which can then be trapped by the iminyl radical to yield a densely functionalized azetidine. chemrxiv.orgunipd.it Dual copper/photoredox catalysis has also been employed to achieve the multicomponent allylation of ABBs, proceeding through a radical-relay mechanism to install C3 quaternary centers. dlut.edu.cn

Organocatalytic methods, such as those employing L-proline, facilitate the enantioselective synthesis of 1,2,3-trisubstituted azetidines through a one-pot, three-component reaction that proceeds via a β-aminoaldehyde intermediate. sciforum.netcore.ac.uk

Table 1: Examples of Catalytic Systems for Azetidine Synthesis

| Catalyst System | Reaction Type | Intermediates | Precursors | Ref |

|---|---|---|---|---|

| Iridium Photocatalyst | Aza Paternò-Büchi | Triplet state oxime | 2-Isooxazoline-3-carboxylates, Alkenes | |

| La(OTf)₃ | Intramolecular Aminolysis | Lanthanum-coordinated epoxy amine | cis-3,4-Epoxy amines | nih.govfrontiersin.org |

| Organic Photosensitizer | Radical Strain-Release | Sulfonyl and iminyl radicals | Azabicyclo[1.1.0]butanes, Sulfonyl imines | chemrxiv.orgunipd.it |

| L-Proline | Organocatalytic Mannich | β-Aminoaldehyde | Aldehydes, Anilines, Enolizable aldehydes | sciforum.netcore.ac.uk |

Strain-release is a fundamental principle governing the reactivity of azetidines and their bicyclic precursors. The high ring strain of 1-azabicyclo[1.1.0]butanes makes them excellent substrates for strain-release functionalization. nih.govchemrxiv.orgbris.ac.uk This process allows for the formation of two new bonds in a single operation, providing rapid access to complex azetidine structures. chemrxiv.org

The reaction can be triggered by various means, including:

Polar Reactions: Electrophilic activation of the nitrogen atom, followed by nucleophilic attack, is a classic pathway. nih.gov This has been used to synthesize 2-(trifluoromethyl)azetidines from their corresponding ABBs using reagents like benzyl (B1604629) chloroformate. nih.govrsc.org

Radical Reactions: The interception of radical intermediates by ABBs leads to a radical strain-release (RSR) process, which is effective for creating difunctionalized azetidines. chemrxiv.orgunipd.it

Multicomponent Reactions: A multicomponent sequence involving a nih.govbris.ac.uk-Brook rearrangement can be driven by the strain-release ring-opening of an ABB intermediate, allowing for a modular synthesis of diverse azetidines. bris.ac.uk

These strain-release strategies are highly valuable as they provide access to azetidine scaffolds that are challenging to synthesize through traditional methods like intramolecular SN2 reactions or the reduction of β-lactams. chemrxiv.orgfrontiersin.org

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of azetidine derivatives. DFT allows for detailed investigation of reaction mechanisms, molecular structures, and electronic properties that are often difficult to probe experimentally.

DFT calculations are frequently used to map the potential energy surfaces of reactions involving azetidines. This allows for the identification of transition states and the calculation of activation barriers, providing deep insight into reaction feasibility and selectivity.

For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, DFT calculations were used to understand the observed regioselectivity. The calculations showed that for cis-epoxy amines, the transition state leading to azetidine formation is energetically favored over the one leading to a pyrrolidine (B122466) ring, consistent with experimental results. nih.govfrontiersin.org In studies of radical strain-release reactions, DFT has been used to confirm the energetics of the proposed catalytic cycle, including the stability of key radical intermediates. chemrxiv.orgunipd.itchemrxiv.org These computational studies provide a molecular-level picture of the reaction pathway, corroborating mechanistic proposals derived from experimental data. pku.edu.cn

DFT is a powerful predictive tool for reactivity and regioselectivity. By calculating properties like molecular electrostatic potentials, frontier molecular orbital energies (HOMO-LUMO), and Fukui functions, chemists can predict how a molecule will react. scirp.org

In the context of substituted azetidines, DFT can predict the most likely site for nucleophilic or electrophilic attack. For unsymmetrically substituted azetidines, ring-opening reactions are controlled by a combination of electronic and steric effects. magtech.com.cn DFT calculations can quantify these effects to predict the regiochemical outcome. For instance, calculations on fluorinated aziridines, close relatives of azetidines, predicted that nucleophilic ring-opening should occur at the C3 position. researchgate.net Similarly, machine learning models built on DFT data are being developed to predict the regioselectivity of C-H functionalization reactions on complex substrates. nih.govd-nb.infobeilstein-journals.org

The three-dimensional shape of the azetidine ring is not planar but exists in a "puckered" conformation. The specific nature of this pucker can significantly influence a molecule's biological activity and chemical reactivity. Substituents on the ring play a crucial role in determining the preferred conformation.

The introduction of fluorine, a highly electronegative atom, has profound stereoelectronic effects on the conformation of N-heterocycles. researchgate.netresearchgate.net Computational studies on fluorinated azetidines have shown that the ring pucker is influenced by an interplay of electrostatic interactions and hyperconjugation. researchgate.net For a neutral fluorinated azetidine, calculations indicated a preference for a ring pucker that places the fluorine atom distant from the nitrogen's lone pair. researchgate.net However, upon protonation of the nitrogen, a strong C-F···N+ charge-dipole interaction can occur, which significantly alters and often rigidifies the ring conformation. researchgate.netresearchgate.net This conformational control is critical in medicinal chemistry, where pre-organizing a molecule into its bioactive shape can enhance potency and selectivity. The trifluorophenyl group in 2-(3,4,5-Trifluorophenyl)azetidine would be expected to exert a significant electronic influence on the azetidine ring, affecting its puckering and reactivity profile. nih.gov

Table 2: Key Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-Azabicyclo[1.1.0]butane (ABB) |

| 2-(Trifluoromethyl)azetidine |

| Benzyl chloroformate |

| Pyrrolidine |

| L-Proline |

Molecular Dynamics and Stereochemical Modeling

Molecular dynamics (MD) simulations and stereochemical modeling are powerful tools for understanding the conformational landscape and dynamic behavior of molecules like this compound. While specific studies on this compound are not available, research on analogous systems, such as other substituted azetidines, demonstrates the potential of these methods. For instance, MD simulations can provide insights into the flexibility of the azetidine ring and the conformational preferences of the trifluorophenyl substituent, which are crucial for its interaction with biological targets.

Stereochemical modeling, often in conjunction with computational methods, allows for the three-dimensional visualization of different stereoisomers and the analysis of their relative energies and stabilities. This is particularly important for understanding the specific spatial arrangement of the trifluorophenyl group relative to the azetidine ring, a key determinant of the molecule's chemical and biological properties.

The configurational stability of reaction intermediates is a critical factor in determining the stereochemical outcome of a synthetic process. In the context of azetidine synthesis, computational studies, particularly DFT calculations, have been instrumental in evaluating the stability of various transient species. For example, in the synthesis of other substituted azetidines, DFT calculations have been used to compare the energies of different diastereomeric transition states, thereby explaining the observed product ratios.

In situ spectroscopic techniques, such as FT-IR, coupled with computational modeling, have proven effective in studying the dynamics of intermediates in azetidine-forming reactions. nih.gov This combined approach allows for the characterization of transient species and the elucidation of the mechanistic pathways that govern their formation and subsequent reactions. Although not yet applied to this compound, this methodology holds significant promise for understanding its synthesis and reactivity.

The investigation into the lithiation of N-alkyl-2-oxazolinylazetidines showcases how the configurational stability of intermediates can be probed. nih.gov These studies have revealed that the lithiated intermediates can be configurationally labile, leading to a stereoconvergent outcome where the thermodynamically most stable product is formed preferentially. nih.govacs.org This dynamic behavior is rationalized through a combination of experimental observations and DFT calculations, which consider factors such as nitrogen inversion and coordination of the lithium cation. nih.gov

The prediction of enantiomeric and diastereomeric ratios is a key application of computational chemistry in stereoselective synthesis. DFT calculations are frequently used to model the transition states of reactions leading to chiral products, with the calculated energy differences between competing transition states correlating with the experimentally observed stereoselectivities.

For instance, in the context of [2+2] cycloadditions to form azetidines, computational studies have been used to rationalize the observed diastereoselectivity by comparing the activation energies of different reaction pathways. mdpi.com Similarly, in enantioselective catalysis, computational models can help to understand the origin of enantioinduction by a chiral catalyst. acs.org These models often consider the non-covalent interactions between the substrate, catalyst, and reagents that dictate the stereochemical outcome.

While specific predictive models for the synthesis of this compound have not been developed, the established computational methodologies provide a clear roadmap for future research in this area. By applying these techniques, it will be possible to gain a predictive understanding of the stereoselective synthesis of this and related fluorinated azetidine derivatives.

Advanced Characterization Techniques in Azetidine Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(3,4,5-Trifluorophenyl)azetidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the protons on the azetidine (B1206935) ring and the trifluorophenyl group. The azetidine ring protons typically appear as multiplets due to spin-spin coupling. acs.orgbristol.ac.uk The proton at the C2 position, being adjacent to the aromatic ring, would likely resonate at a downfield chemical shift compared to the other ring protons.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts, which provides detailed information about the electronic environment of each fluorine atom. rsc.org For the 3,4,5-trifluorophenyl group, three distinct signals would be expected, each corresponding to the fluorine atoms at the C3, C4, and C5 positions. The coupling patterns (¹⁹F-¹⁹F and ¹⁹F-¹H) provide further structural confirmation. rsc.orgresearchgate.net The chemical shifts are sensitive to substitution patterns and electronic effects within the molecule. frontiersin.orgnih.gov

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide direct information about the nitrogen atom in the azetidine ring. However, ¹⁵N NMR is less commonly used due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, resulting in lower sensitivity compared to ¹H or ¹⁹F NMR. ed.ac.uk The chemical shift of the azetidine nitrogen would provide insight into its hybridization and chemical environment.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | Azetidine-H2 | ~4.0 - 4.5 | Multiplet |

| Azetidine-H3 | ~2.2 - 2.8 | Multiplet | |

| Azetidine-H4 | ~3.5 - 4.0 | Multiplet | |

| Aromatic-H | ~7.0 - 7.5 | Multiplet (Doublet of triplets) | |

| ¹³C | Azetidine-C2 | ~60 - 65 | - |

| Azetidine-C3 | ~25 - 30 | - | |

| Azetidine-C4 | ~50 - 55 | - | |

| Aromatic-C | ~110 - 155 | Signals will show C-F coupling | |

| ¹⁹F | Aromatic-F3/F5 | ~ -135 | Doublet of doublets |

| Aromatic-F4 | ~ -160 | Triplet |

Mass Spectrometry (MS) for Compound Identification and Mechanistic Studies (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. acs.org

For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of the molecular ion ([M]+ or protonated molecule [M+H]+) with the calculated exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for azetidine derivatives can involve the loss of the substituent on the nitrogen atom, cleavage of the substituent at the C2 position, or ring-opening reactions. nih.gov For this compound, characteristic fragments would likely include the trifluorophenyl cation and fragments resulting from the cleavage of the azetidine ring.

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₉F₃N⁺ | 190.0682 |

| [M-H]⁺ | C₉H₇F₃N⁺ | 188.0525 |

| [C₆H₂F₃]⁺ | Trifluorophenyl cation | 131.0103 |

| [C₃H₆N]⁺ | Azetidinyl fragment | 56.0495 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. arxiv.orgrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the electron density and thus the precise arrangement of atoms in space can be generated.

For chiral molecules like this compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry (R or S configuration) at the chiral center (C2). This technique reveals crucial structural details such as:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The puckered conformation of the azetidine ring and the relative orientation of the substituents. chemrxiv.org

Intermolecular interactions: The packing of molecules in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

While a specific crystal structure for this compound is not publicly available, studies on similar 2-substituted azetidines have established the general structural features that would be expected. scirp.orgmdpi.com The trifluorophenyl group would likely adopt a pseudo-equatorial position to minimize steric hindrance.

In Situ Spectroscopic Methods for Reaction Monitoring (e.g., FT-IR)

In situ spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. nih.gov This provides valuable kinetic and mechanistic information.

The synthesis of azetidines, including this compound, can be monitored using in situ FT-IR. chemrxiv.org For instance, in a reaction involving the ring-opening of a strained precursor like an azabicyclo[1.1.0]butane, FT-IR can track the disappearance of vibrational bands associated with the starting material and the simultaneous appearance of new bands characteristic of the azetidine product. chim.itbris.ac.uk

Key vibrational modes that would be monitored include:

N-H stretch: The appearance of an N-H stretching band in the region of 3300-3500 cm⁻¹ would indicate the formation of the secondary amine of the azetidine ring.

C-F stretch: Strong absorptions in the 1100-1400 cm⁻¹ region are characteristic of the C-F bonds in the trifluorophenyl group.

Reactant-specific bands: The disappearance of characteristic peaks of the starting materials would signify their consumption over the course of the reaction.

This continuous monitoring allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize side products. acs.orgpsu.edu

Synthetic Applications of 2 3,4,5 Trifluorophenyl Azetidine Scaffolds

Role as Chiral Building Blocks in Complex Molecule Synthesis

There is no specific information available in the reviewed scientific literature on the use of 2-(3,4,5-Trifluorophenyl)azetidine as a chiral building block in the synthesis of complex molecules. While substituted azetidines are generally recognized for their potential as chiral synthons, specific examples and methodologies involving the 3,4,5-trifluorophenyl moiety at the 2-position of the azetidine (B1206935) ring have not been reported.

Utility in the Development of Novel Organic Scaffolds and Chemical Motifs

The utility of this compound in the development of novel organic scaffolds and chemical motifs has not been documented in the available scientific literature. Although azetidine scaffolds are of significant interest in medicinal chemistry for the generation of diverse molecular frameworks, research specifically detailing the incorporation and manipulation of the this compound unit is not present in the surveyed databases.

Application as Ligands in Asymmetric Catalysis

No studies have been found that report the application of this compound or its derivatives as ligands in asymmetric catalysis. The development of chiral ligands is a crucial aspect of asymmetric synthesis; however, the potential of this specific fluorinated azetidine scaffold in inducing enantioselectivity in chemical transformations has not been explored in the reviewed literature.

Due to the lack of specific research on this compound, no data tables with detailed research findings can be provided.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(3,4,5-Trifluorophenyl)azetidine, and how can they be methodologically addressed?

- Answer : The synthesis of azetidine derivatives often faces challenges in regioselectivity and protecting group compatibility. For example, the use of fluorinated phenyl groups (e.g., 2-(2,4,5-trifluorophenyl)ethyl) as protecting groups in RNA synthesis led to low yields due to side reactions like Michael addition under basic conditions . To mitigate this, researchers can explore alternative protecting groups (e.g., tert-butyl-diphenylsilyl derivatives) or optimize reaction conditions (e.g., lower base strength, scavengers for reactive intermediates). Computational modeling of reaction pathways may also guide synthetic route design.

Q. How can the stability of this compound be assessed under experimental storage conditions?

- Answer : Stability studies should evaluate susceptibility to moisture, heat, and oxygen. While direct data on this compound is limited, related fluorinated compounds (e.g., pentafluorothiophenol) degrade under heat or moisture, releasing toxic gases like HF . Recommended protocols include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Storage in inert atmospheres (argon) and desiccated environments.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- <sup>19</sup>F NMR : To confirm trifluorophenyl substitution patterns and purity.

- IR spectroscopy : Identification of azetidine ring vibrations (~3300 cm⁻¹ for N-H stretch).

- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns from fluorine atoms.

- X-ray crystallography : For resolving stereochemistry and crystal packing (if single crystals are obtainable).

Advanced Research Questions

Q. How does the trifluorophenyl group influence the electronic and steric properties of azetidine in catalytic or biological applications?

- Answer : The electron-withdrawing trifluorophenyl group enhances electrophilicity and metabolic stability. In catalytic systems, fluorinated arylboranes (e.g., tris(3,4,5-trifluorophenyl)borane) show enhanced Lewis acidity under microwave irradiation, enabling efficient hydroboration of alkenes . For biological applications, fluorination improves membrane permeability and target binding affinity, as seen in analogs like 3-[4-nitro-2-(trifluoromethyl)phenoxy]azetidine . Computational studies (DFT) can quantify steric effects using parameters like percent buried volume (%Vbur).

Q. What experimental strategies can resolve contradictions in reported biological activities of fluorinated azetidine derivatives?

- Answer : Conflicting data may arise from assay conditions, impurity profiles, or stereochemical variations. Methodological approaches include:

- Dose-response standardization : Use of pure enantiomers (e.g., Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride) to isolate stereochemical effects .

- Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays (e.g., cytotoxicity in HEK293 cells).

- Impurity profiling : LC-MS to identify decomposition products or synthetic byproducts influencing bioactivity .

Q. How can microwave irradiation or flow chemistry enhance the synthesis of this compound derivatives?

- Answer : Microwave irradiation accelerates reactions by improving heat transfer, as demonstrated in the activation of tris(3,4,5-trifluorophenyl)borane for hydroboration . Flow chemistry minimizes decomposition risks through precise temperature control and rapid mixing, particularly for thermally sensitive intermediates. For example, azetidine ring formation via [2+2] cycloaddition under flow conditions could improve yield and scalability.

Methodological Notes

- Synthesis Optimization : Prioritize enantioselective routes (e.g., asymmetric cyclopropanation for cyclopropylamine analogs) .

- Data Contradictions : Cross-validate biological data using orthogonal assays and control for impurities rigorously.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.